3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenylurea is a synthetic organic compound notable for its unique structural features and potential biological activities. It belongs to the class of phenylureas, which are known for their diverse pharmacological properties, including anti-inflammatory and analgesic effects. The compound's structure includes a chlorophenyl group, a dihydropyrrole moiety, and a phenylurea backbone, making it a candidate for various medicinal applications.
The compound can be synthesized through several organic chemistry methods, which involve multi-step reactions that typically include cyclization and substitution processes. Various studies have explored its synthesis and biological evaluation, indicating its relevance in medicinal chemistry and pharmacology .
3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenylurea is classified as:
The synthesis of 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenylurea typically involves several key steps:
The reaction conditions for synthesizing this compound may include:
The molecular formula of 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenylurea can be represented as follows:
This indicates the presence of:
The compound's molecular weight is approximately 329.81 g/mol. Its structure can be visualized in molecular modeling software to analyze spatial arrangements and interactions.
3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenylurea can undergo various chemical reactions:
The stability of the compound under different pH conditions and temperatures should be evaluated to understand its reactivity profile better.
The precise mechanism of action for 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenylurea is not fully elucidated but is believed to involve interaction with specific enzymes or receptors within biological pathways. This interaction may lead to modulation of inflammatory responses or pain signaling pathways.
Key physical properties include:
Relevant chemical properties include:
3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenylurea has potential applications in:
Research into this compound could lead to new therapeutic agents with improved efficacy and safety profiles compared to existing medications .
The synthesis of urea by Friedrich Wöhler in 1828 marked a pivotal transition from vitalism to modern organic chemistry, establishing urea as a foundational scaffold in medicinal chemistry [1]. This discovery enabled the systematic development of urea-based therapeutics, beginning with suramin (introduced in 1922), the first clinically approved urea-containing drug for Human African Trypanosomiasis [4] . Suramin’s structure featured bis-naphthylurea linkages, demonstrating early recognition of urea’s capacity to form stable hydrogen-bonding networks with biological targets. Over the past century, urea derivatives have evolved into privileged structures in drug design, evidenced by their presence in >90,000 synthetic compounds within the ChEMBL database . Key milestones include:
Table 1: Chronology of Urea-Based Drug Approvals
Year | Drug | Therapeutic Class | Primary Indication |
---|---|---|---|
1922 | Suramin | Anti-parasitic | African Trypanosomiasis |
1928 | Hydroxycarbamide | Antimetabolite | Chronic myelogenous leukemia |
2005 | Sorafenib | Multi-kinase inhibitor | Renal cell carcinoma |
2011 | Boceprevir | NS3 protease inhibitor | Hepatitis C |
The structural versatility of urea—enabling modifications to pharmacokinetics, target affinity, and selectivity—continues to drive its application in oncology, infectious diseases, and central nervous system disorders [1] [9].
Pyrrolidine’s 3D Pharmacophore Space:The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, enhances molecular complexity through sp³ hybridization and up to four chiral centers. Its non-planar conformation enables "pseudorotation," allowing dynamic adaptation to protein binding sites inaccessible to flat scaffolds [2] [5]. Key physicochemical attributes include:
Table 2: Physicochemical Comparison of Pyrrolidine, Pyrrole, and Cyclopentane
Parameter | Pyrrolidine | Pyrrole | Cyclopentane |
---|---|---|---|
Dipole Moment (D) | 1.411 | 2.930 | 0.073 |
LogP | 0.459 | 0.750 | 3.000 |
PSA (Ų) | 16.464 | 13.964 | 0 |
pKBHX | 2.59 | 0.15 | - |
Chlorophenyl’s Electronic and Steric Contributions:The 3-chlorophenyl moiety introduces:
In combination, pyrrolidine and chlorophenyl create synergistic effects—pyrrolidine provides conformational flexibility, while chlorophenyl stabilizes binding via hydrophobic and electronic effects [5].
This compound (molecular formula: C₁₇H₁₆ClN₃O; molecular weight: 313.79 g/mol) exemplifies strategic integration of urea, pyrrolidine, and chlorophenyl pharmacophores . Its design leverages three principles:
Table 3: Key Molecular Descriptors of the Target Compound
Descriptor | Value |
---|---|
IUPAC Name | 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenylurea |
InChI Key | MBMSENILERWFEZ-UHFFFAOYSA-N |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 2 |
Rotatable Bonds | 4 |
Synthetic accessibility further supports its lead potential: The urea linkage can be formed via reactions between 5-aminopyrroline and 3-chlorophenyl isocyanate under mild conditions . Preliminary in silico profiling predicts favorable drug-likeness, with moderate LogP (~3.5) and PSA (~50 Ų) values balancing permeability and solubility . Current research prioritizes this compound for its unexplored mechanism of action and structural novelty among kinase inhibitors and anti-inflammatory agents [4] [9].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0